An In-depth Technical Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core properties of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a halogenated N-aryl pyrazole derivative. While specific experimental data for this compound is not extensively available in public literature, this document compiles predicted properties and data from closely related analogues to offer valuable insights for researchers. It covers the compound's physicochemical characteristics, a detailed plausible synthesis protocol, and discusses its potential significance in the field of drug discovery based on the established biological activities of the pyrazole scaffold.
Core Physicochemical Properties
Direct experimental data for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is limited. Therefore, its core properties are presented alongside data for the structurally similar compound, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, and the parent compound, 4-Bromo-1H-pyrazole, for comparative analysis.
Table 1: Calculated and Comparative Physicochemical Properties
| Property | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | 4-Bromo-1H-pyrazole |
| CAS Number | Not available | 957063-04-6[1] | 2075-45-8[2] |
| Molecular Formula | C₉H₆BrFN₂ | C₉H₆BrClN₂[1] | C₃H₃BrN₂[3] |
| Molecular Weight | 241.06 g/mol | 257.5 g/mol [1] | 146.97 g/mol [3] |
| Appearance | Not available | Not available | White to off-white powder/solid[4] |
| Melting Point | Not available | Not available | 91 - 98 °C[4] |
| Boiling Point | Not available | Not available | 250 - 260 °C |
| Purity | Not available | ≥ 98%[1] | ≥ 99%[4] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole can be logically approached via a two-step process: the N-arylation of pyrazole followed by electrophilic bromination. The following protocols are based on well-established methods for the synthesis of analogous compounds.
Proposed Synthetic Workflow
The overall synthetic pathway involves the reaction of pyrazole with a suitable 2-fluorophenyl source, followed by regioselective bromination at the C4 position of the pyrazole ring.
Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole
This step involves the condensation reaction between pyrazole and 2-fluorophenylhydrazine.
Materials and Equipment:
-
Pyrazole
-
2-Fluorophenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Experimental Protocol:
-
To a solution of pyrazole (1.0 equivalent) in glacial acetic acid, add 2-fluorophenylhydrazine hydrochloride (1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-pyrazole.
Step 2: Synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
This step employs an electrophilic aromatic substitution to regioselectively brominate the pyrazole ring at the C4 position.
Materials and Equipment:
-
1-(2-Fluorophenyl)-1H-pyrazole (from Step 1)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Experimental Protocol:
-
Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 equivalent) in DMF in a round-bottom flask.
-
Stir the solution at room temperature and add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic phases, wash sequentially with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole.
Potential in Drug Discovery and Biological Significance
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Derivatives of pyrazole exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[7][8][9]
The 1-aryl-pyrazole motif, as present in the title compound, is a key feature in many biologically active molecules. The N-aryl substituent often plays a crucial role in binding to target proteins.[5] Furthermore, the 4-bromo substituent serves as a valuable synthetic handle. It can be readily used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[4]
Kinase Inhibition: A Probable Mechanism of Action
Many N-aryl pyrazole derivatives function as kinase inhibitors.[10] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation and blocking downstream signaling. The pyrazole core can form key hydrogen bonds within this pocket, while the N-aryl group can occupy hydrophobic regions, contributing to binding affinity and selectivity.
This simplified diagram illustrates how a pyrazole-based inhibitor can block the ATP binding site of a kinase, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling pathways that contribute to cell proliferation and survival. The specific fluorine substitution on the phenyl ring of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole may influence its binding affinity, selectivity, and metabolic stability, making it an interesting candidate for screening in kinase inhibitor discovery programs.[11][12]
References
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
